molecular formula C8H7N B042240 o-Tolunitrile CAS No. 529-19-1

o-Tolunitrile

Cat. No.: B042240
CAS No.: 529-19-1
M. Wt: 117.15 g/mol
InChI Key: NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolunitrile can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the catalytic gas-phase ammoxidation of xylenes. this method often results in low yields and selectivity . An alternative method involves the liquid-phase ammoxidation of xylenes, which offers higher selectivity but lower yields .

Scientific Research Applications

Scientific Research Applications

o-Tolunitrile serves as a versatile building block in organic synthesis and has several significant applications in scientific research:

1.1 Organic Synthesis

  • Precursor for Pharmaceuticals : this compound is used in the synthesis of various pharmaceutical compounds. Its reactive nitrile group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups onto the aromatic ring .
  • Dyes and Pigments : The compound is utilized in the production of dyes and fluorescent whiteners due to its ability to undergo various chemical transformations.

1.2 Biochemical Studies

  • Nitrilase Enzyme Research : this compound is studied as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids. This process is crucial for biotransformation and detoxification in environmental applications.
  • Toxicological Research : Studies have examined the acute toxicity of this compound, highlighting its potential hazards at certain concentrations. Understanding its toxicological profile is essential for safe handling in laboratory settings .

Industrial Applications

This compound's applications extend into various industries:

2.1 Chemical Manufacturing

  • Intermediate in Synthesis : It acts as an intermediate in the synthesis of agrochemicals and fine chemicals, making it a valuable component in chemical manufacturing processes .

2.2 Materials Science

  • Production of Advanced Materials : The compound's reactive properties allow it to be used in developing advanced materials, including polymers and specialty chemicals.

Research indicates that this compound exhibits various biological activities:

3.1 Antimicrobial Properties

  • Certain derivatives of this compound have shown promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

3.2 Anticancer Activity

  • Preliminary studies have indicated that some this compound derivatives possess anti-proliferative and anti-tumorigenic effects in cancer cell lines, warranting further investigation into their therapeutic potential .

Case Studies

Several case studies have highlighted the utility of this compound in various research contexts:

  • Study on Nitrilase Activity : A study demonstrated that environmental factors significantly affect the activity of nitrilase enzymes when using this compound as a substrate, emphasizing its role in biotransformation processes.
  • Toxicity Assessment : Research conducted on the toxicological effects of this compound revealed that exposure limits must be established to ensure safety in industrial applications .

Comparison with Similar Compounds

Biological Activity

o-Tolunitrile, also known as ortho-cyanotoluene, is an aromatic compound with significant biological activity and applications in various fields, including organic synthesis, pharmacology, and environmental science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₈H₇N
  • Boiling Point: 205°C
  • Density: 0.989 g/mL at 25°C

The structure of this compound features a cyano group (-C≡N) attached to the ortho position of a toluene molecule, which influences its reactivity and biological interactions.

Target Interactions

This compound interacts with various biological targets, primarily through nitrilase enzymes. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids, which is crucial in biotransformation processes. The incorporation of nitrile groups into pharmaceuticals can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Biochemical Pathways

Nitrilases derived from bacteria, fungi, and plants are key in the degradation of nitriles like this compound. This process not only aids in the detoxification of environmental pollutants but also facilitates the synthesis of valuable metabolites .

Pharmacological Applications

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its biological activity has been explored in several studies:

  • Antimicrobial Activity: Research indicates that nitriles can exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.
  • Toxicological Studies: Acute toxicity studies have shown that this compound can be harmful at certain concentrations, emphasizing the need for careful handling in laboratory and industrial settings .

Study on Nitrilase Enzymes

A study focused on the role of this compound as a substrate for nitrilase enzymes demonstrated its effectiveness in catalyzing hydrolysis reactions. The research highlighted that varying environmental conditions significantly affect enzyme activity and substrate conversion rates .

Kinetic Studies

Kinetic studies on the vapor-phase ammoxidation of this compound revealed that its conversion rates are influenced by temperature and concentration. For instance, an increase in contact time during reactions led to higher conversion degrees but decreased selectivity towards desired products .

Parameter Value
Temperature Range633 - 673 K
Apparent Activation Energy116.53 kJ/mol
Reaction OrderHalf-order with respect to substrate concentration

Environmental Impact

This compound's stability under various environmental conditions is noteworthy. It can polymerize in the presence of metals or strong oxidizing agents, leading to potentially hazardous situations. Understanding these interactions is essential for assessing its environmental impact and developing safe handling protocols.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing o-tolunitrile, and how can reaction yields be optimized?

  • o-Tolunitrile is synthesized via metalation reactions using lithium amide-HMPA complexes. For example, lithium diisopropylamide (LDA) in hexamethylphosphoramide (HMPA) achieves an 83% recovery rate under controlled conditions, with no detected side products. Molecular modeling suggests steric hindrance from the nitrile group prevents undesired hydrogen abstraction, favoring selective metalation . Optimization involves adjusting base strength and solvent polarity to enhance regioselectivity.

Q. What analytical techniques are used to confirm o-tolunitrile’s structural integrity and purity?

  • Gas chromatography (GC) is standard for purity assessment (>98% by GC), complemented by rotational spectroscopy to resolve vibrational modes. For example, rotational spectra of υₜ = 0, A, and E states provide insights into methyl group torsion-vibration interactions, critical for validating molecular geometry . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further characterize functional groups and electronic environments.

Q. How does o-tolunitrile behave under acidic hydrolysis conditions?

  • Hydrolysis in moderately concentrated HClO₄ (1.5–6 M) at 133.5°C follows pseudo-first-order kinetics. Analytical methods like UV-Vis spectroscopy track nitrile degradation, avoiding interference from amide-to-acid conversion. Rate constants depend on acid concentration and temperature, with activation parameters derived from Arrhenius plots .

Advanced Research Questions

Q. What contradictions exist between experimental and computational models of o-tolunitrile’s vibrational dynamics?

  • Experimental Fₘₑₜₕyₗ values for o-tolunitrile exceed scaled density functional theory (DFT) predictions, indicating limitations in modeling methyl torsion-vibration coupling. Discrepancies arise from anharmonic effects and incomplete basis sets in DFT calculations, necessitating hybrid QM/MM approaches for improved accuracy .

Q. How do steric and electronic effects govern o-tolunitrile’s reactivity in carbanion formation?

  • The nitrile group’s steric bulk directs regioselectivity during metalation. For instance, lithium dimethylamide-HMPA complexes yield 53% condensation products with benzoquinone, outperforming bulkier bases (40% yield). Computational models (e.g., Mulliken charge analysis) reveal electron withdrawal by the nitrile stabilizes intermediate carbanions, favoring C–H activation at the ortho position .

Q. What methodological challenges arise in studying o-tolunitrile’s reaction kinetics under non-ambient conditions?

  • High-temperature hydrolysis studies require precise control of acid concentration and degassing to avoid side reactions. Quenching protocols (e.g., rapid cooling to 0°C) and HPLC-MS analysis mitigate amide intermediate degradation. Data normalization across varying HClO₄ concentrations is critical for valid rate comparisons .

Q. Data Contradiction and Validation

Q. How can researchers reconcile conflicting data on o-tolunitrile’s torsional barriers from spectroscopic vs. computational studies?

  • Experimental torsional barriers derived from rotationally resolved spectra should be cross-validated using ab initio molecular dynamics (AIMD) simulations. Discrepancies often stem from neglecting solvent effects in computations. Hybrid experimental-computational workflows, such as benchmarking against cis-m-methylanisole, improve model reliability .

Q. What strategies address low yields in o-tolunitrile-derived carbanion coupling reactions?

  • Substrate pre-coordination with Lewis acids (e.g., Mg(OTf)₂) enhances electrophilic trapping efficiency. Kinetic profiling identifies optimal reaction windows (e.g., 30–60 minutes for benzoquinone condensation), while steric maps guide substituent placement to minimize steric clash .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in o-tolunitrile synthesis and characterization?

  • Standardize reaction conditions (e.g., −78°C for LDA-mediated metalation) and use anhydrous HMPA to prevent hydrolysis. Purity checks via GC-MS and rotational spectroscopy must follow ISO/IEC 17025 guidelines. Data reporting should include raw spectra and computational input files for transparency .

Q. How should researchers design experiments to explore o-tolunitrile’s applications in heterocyclic chemistry?

  • Employ tandem metalation-cyclization strategies with electrophiles like 2-cyanopyridine. Monitor reaction progress using in situ IR to detect nitrile consumption. Post-reaction, isolate products via column chromatography (silica gel, hexane/EtOAc) and validate structures via X-ray crystallography .

Properties

IUPAC Name

2-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3
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InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID6022050
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Molecular Weight

117.15 g/mol
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Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS]
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Boiling Point

401 °F at 760 mmHg (NTP, 1992)
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Flash Point

184 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

529-19-1, 25550-22-5
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Melting Point

7.7 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Example 7, 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine was reacted with 0.095 mole of n-butyl lithium in diethyl ether and the resulting lithio derivative reacted directly with 12.4 g. (0.106 mole) of 2-methylbenzonitrile to give 4.85 g. of 2-cyclohexylmethyl-1-{2-[3-(2-methylbenzoyl)phenyl]propyl}piperidine as a yellow oil.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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